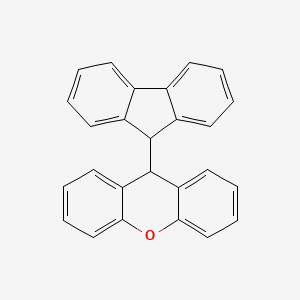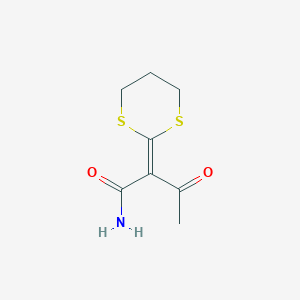
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is an organic compound that features a 1,3-dithiane ring and an oxobutanamide group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide typically involves the reaction of a 1,3-dithiane derivative with an appropriate oxobutanamide precursor. One common method is the acid-promoted thioacetalization of carbonyl compounds with 1,3-propanedithiol . This reaction is often carried out under solvent-free conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or Brönsted acids are commonly employed to facilitate the reaction .
化学反応の分析
Types of Reactions
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide has several applications in scientific research:
作用機序
The mechanism by which 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide exerts its effects involves its interaction with molecular targets through its functional groups. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion . In biological systems, its derivatives may inhibit enzyme activity by binding to the active site or interacting with key residues .
類似化合物との比較
Similar Compounds
Uniqueness
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is unique due to its specific combination of a 1,3-dithiane ring and an oxobutanamide group. This structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
836684-87-8 |
|---|---|
分子式 |
C8H11NO2S2 |
分子量 |
217.3 g/mol |
IUPAC名 |
2-(1,3-dithian-2-ylidene)-3-oxobutanamide |
InChI |
InChI=1S/C8H11NO2S2/c1-5(10)6(7(9)11)8-12-3-2-4-13-8/h2-4H2,1H3,(H2,9,11) |
InChIキー |
ZRHKEKGBVLSYBV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C1SCCCS1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


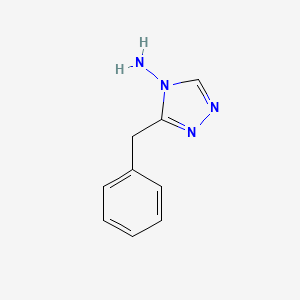
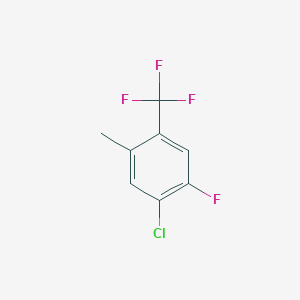
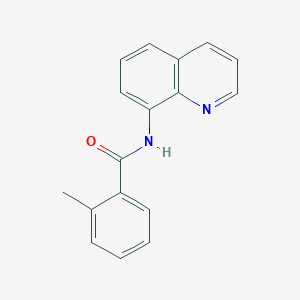
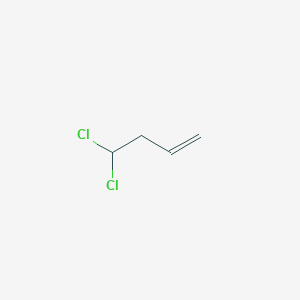
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
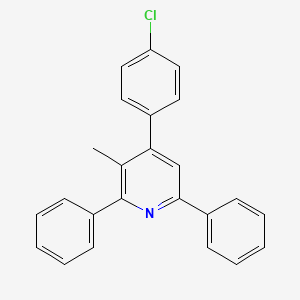
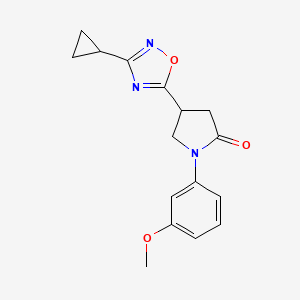

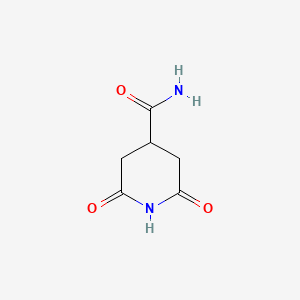

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

